molecular formula C26H28Cl2N2O2 B5194090 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B5194090
M. Wt: 471.4 g/mol
InChI Key: FZHRSQSHHALACN-UHFFFAOYSA-N
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Description

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide is a complex organic compound characterized by its adamantyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-chloroaniline with an adamantyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with 2-chlorophenyl acetic acid in the presence of a coupling agent to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide apart is its unique adamantyl structure, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications where similar compounds may not perform as well.

Properties

IUPAC Name

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N2O2/c27-19-5-1-3-7-21(19)29-23(31)14-25-10-17-9-18(11-25)13-26(12-17,16-25)15-24(32)30-22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHRSQSHHALACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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